

An In-Depth Technical Guide to 3-Isothiazolemethanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Isothiazolemethanamine*

Cat. No.: *B1344294*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isothiazolemethanamine, a heterocyclic amine containing the isothiazole scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical identity, including its Chemical Abstracts Service (CAS) number and various synonyms. While detailed experimental protocols and extensive biological data for this specific compound are not widely available in peer-reviewed literature, this document extrapolates potential synthetic routes and biological activities based on the well-established chemistry and pharmacology of the isothiazole class of compounds. This guide aims to serve as a foundational resource for researchers investigating **3-isothiazolemethanamine** and its derivatives for therapeutic applications.

Chemical Identity and Properties

3-Isothiazolemethanamine is a primary amine attached to an isothiazole ring at the 3-position. Its fundamental properties are summarized below.

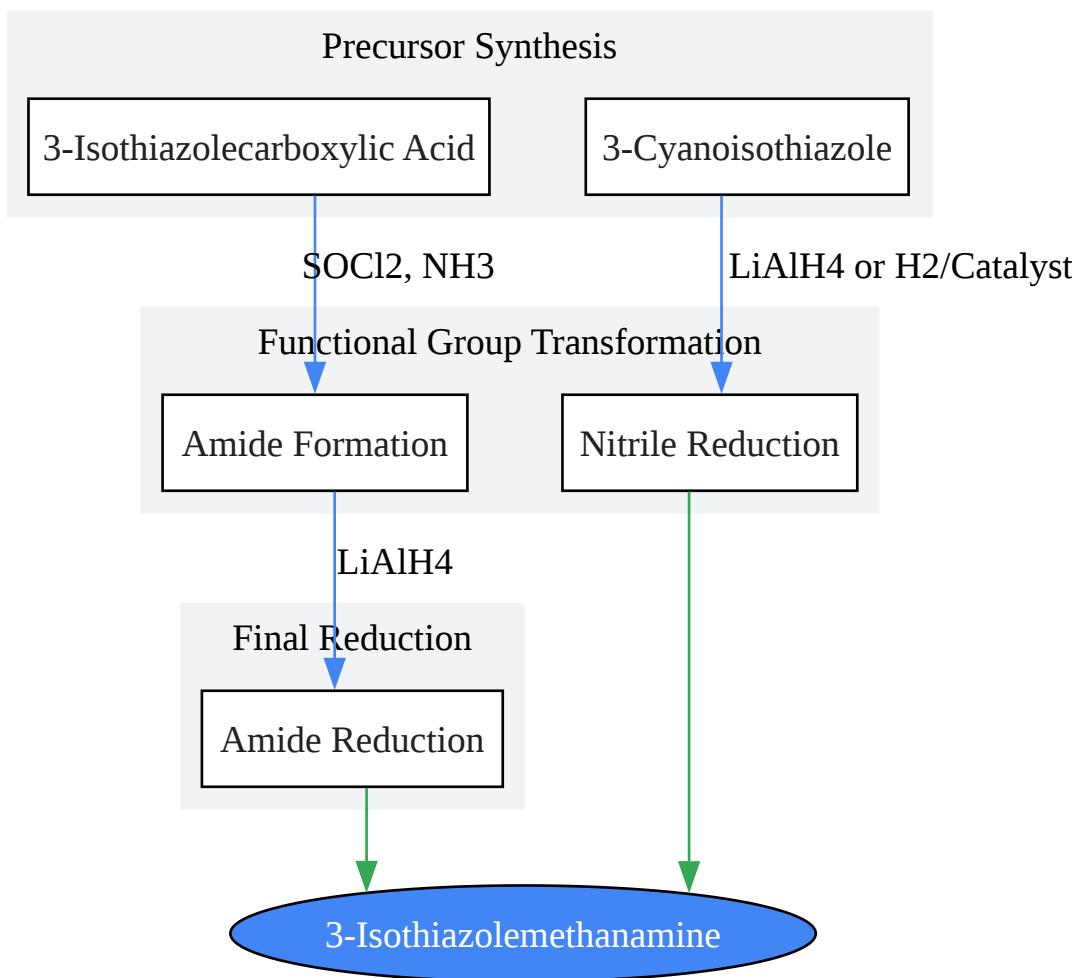

Property	Value
CAS Number	40064-68-4
Molecular Formula	C ₄ H ₆ N ₂ S
Molecular Weight	114.17 g/mol
Synonyms	3-(Aminomethyl)isothiazole, (Isothiazol-3-yl)methanamine, 1-(Isothiazol-3-yl)methanamine

Table 1: Chemical and physical properties of **3-Isothiazolemethanamine**.

Potential Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of **3-Isothiazolemethanamine** is not readily available in the surveyed literature, a potential synthetic route can be logically deduced from established isothiazole chemistry. A plausible approach involves the reduction of a suitable precursor, such as 3-cyanoisothiazole or a derivative of 3-isothiazolecarboxylic acid.

A generalized workflow for a potential synthesis is outlined below. This represents a logical, rather than a cited, experimental pathway.

[Click to download full resolution via product page](#)

Figure 1: A potential synthetic workflow for **3-Isothiazolemethanamine**.

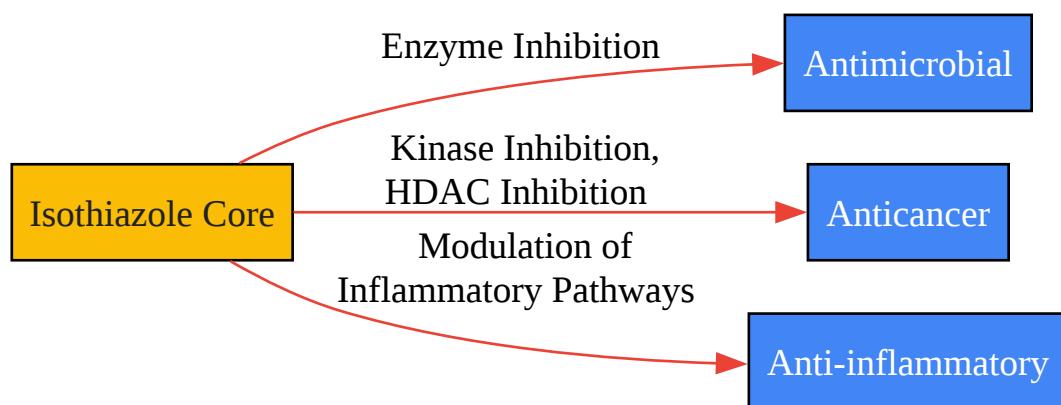
A key intermediate in one of these potential routes is 3-cyanoisothiazole. The synthesis of such precursors often involves multi-step sequences starting from more readily available materials.

Anticipated Biological Activity and Therapeutic Potential

The isothiazole ring is a well-recognized pharmacophore present in a variety of biologically active compounds.^[1] Derivatives of isothiazole have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[1][2]}

Antimicrobial Activity

Isothiazole derivatives are known to exhibit potent antimicrobial effects.^[1] The mechanism of action for some isothiazolinones, a related class of compounds, involves the ability of the sulfur atom to oxidize thiol-containing residues in bacterial enzymes, leading to cell death.^[3] It is plausible that **3-Isothiazolemethanamine** or its derivatives could exhibit similar antimicrobial properties.


Anticancer Activity

Numerous isothiazole-containing compounds have been investigated as potential anticancer agents.^[4] For instance, some derivatives act as inhibitors of histone deacetylases (HDACs), which can promote tumor cell death.^[4] Another isothiazole derivative has been identified as a potent and selective inhibitor of c-Met, a receptor tyrosine kinase often deregulated in cancer.^[5]

Anti-inflammatory Activity

Certain derivatives of isothiazolecarboxylic acid have shown significant anti-inflammatory activity in preclinical models.^[2] This suggests that the isothiazole scaffold could be a valuable starting point for the development of novel anti-inflammatory agents.

The potential mechanism of action for isothiazole-containing drugs can be complex and target-dependent. For example, in the context of cancer, bioactivation of the isothiazole ring by cytochrome P450 enzymes can lead to the formation of reactive intermediates that bind to cellular macromolecules.^[5]

[Click to download full resolution via product page](#)

Figure 2: Potential therapeutic applications of the isothiazole scaffold.

Future Directions and Conclusion

3-Isothiazolemethanamine presents an intriguing starting point for further chemical and biological investigation. The lack of extensive public data on this specific molecule highlights an opportunity for novel research. Future studies should focus on:

- Development and optimization of a reliable synthetic protocol.
- Comprehensive screening for biological activity, including antimicrobial, anticancer, and anti-inflammatory assays.
- Elucidation of the mechanism of action for any observed biological effects.
- Structure-activity relationship (SAR) studies of novel derivatives to improve potency and selectivity.

In conclusion, while specific data on **3-Isothiazolemethanamine** is scarce, the broader family of isothiazole derivatives demonstrates significant therapeutic potential. This guide provides a foundational understanding to encourage and inform future research into this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]

- 5. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Isothiazolemethanamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1344294#3-isothiazolemethanamine-cas-number-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com